1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a fluorine atom attached to the phenyl ring and an aldehyde group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3-fluorophenylamine with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 1-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3-Fluorophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)piperazine: Another fluorine-substituted aromatic compound with potential biological activities.
Methyl 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: A related pyrrole derivative with different functional groups.
Uniqueness
1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-fluorophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWQOOSAUWCOOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378222 |
Source
|
Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383136-19-4 |
Source
|
Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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